DS44960156 - 2361327-08-2

DS44960156

Catalog Number: EVT-2687650
CAS Number: 2361327-08-2
Molecular Formula: C20H15NO5
Molecular Weight: 349.342
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
“4-(5-oxo-1,5-dihydro-2H-1benzopyrano[3,4-c]pyridine-3(4H)-carbonyl)benzoic acid” is a chemical compound with the formula C20H15NO5 . It is a versatile material with multiple applications in scientific research. Its unique structure allows for diverse chemical reactions, making it valuable in drug development and molecular studies.

Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzopyrano[3,4-c]pyridine core, which is a fused ring system containing a benzene ring, a pyran ring, and a pyridine ring . This core is attached to a benzoic acid group via a carbonyl group .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 349.337 Da . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, freely rotating bonds, polar surface area, polarizability, and molar volume are not available in the search results .

Overview

DS44960156 is a novel small molecule inhibitor specifically targeting the enzyme methylenetetrahydrofolate dehydrogenase (MTHFD2). It has demonstrated significant selectivity, exhibiting over an 18-fold preference for MTHFD2 compared to its isoform, MTHFD1. This selectivity is crucial for therapeutic applications, particularly in cancer treatment, where MTHFD2 plays a pivotal role in cellular metabolism and proliferation. The compound was developed through structure-based drug design, leveraging computational modeling and molecular dynamics simulations to optimize its binding properties and efficacy against MTHFD2 .

Source and Classification

DS44960156 falls under the classification of diaminopyrimidine-based inhibitors. It is characterized as a tricyclic coumarin scaffold compound, which enhances its binding affinity and selectivity for MTHFD2. The development of this compound involved extensive research into its structure-activity relationship, leading to its identification as a promising candidate for further optimization in medicinal chemistry .

Synthesis Analysis

The synthesis of DS44960156 involved several key steps:

  1. Core Structure Development: The initial step included the condensation of an amidine with a protected β-ketoester to form the core structure.
  2. Amidation and Hydrolysis: The core was then subjected to amidation with terephthalic acid half ester followed by hydrolysis to yield the final compound.
  3. Scaffold Hopping: Structural modifications were made through scaffold hopping, allowing for the exploration of various substituents that could enhance binding and selectivity .

Technical details regarding the synthesis include the use of standard organic reactions under controlled conditions, ensuring high purity and yield of DS44960156.

Molecular Structure Analysis

The molecular structure of DS44960156 has been elucidated using X-ray crystallography, revealing its binding conformation within the active site of MTHFD2. Key features include:

  • Binding Interactions: The compound forms multiple hydrogen bonds and π–π stacking interactions with residues in the binding pocket, notably with Gly310 and Arg43.
  • Molecular Weight: DS44960156 has a molecular weight of approximately 349 g/mol, which contributes to its favorable pharmacokinetic properties.
  • Ligand Efficiency: It exhibits a ligand efficiency value of 0.31, indicating a strong binding affinity relative to its size .
Chemical Reactions Analysis

DS44960156 undergoes specific chemical reactions primarily associated with its interaction with MTHFD2. The binding process involves:

  • Formation of Hydrogen Bonds: Key hydrogen bonds are formed between the carboxylate groups of DS44960156 and amino acid residues in MTHFD2.
  • Competitive Inhibition: The compound acts as a competitive inhibitor by mimicking the natural substrate's binding interactions within the enzyme's active site .

Technical details regarding these interactions were assessed through molecular dynamics simulations, which provided insights into the dynamic behavior of the protein-ligand complex.

Mechanism of Action

The mechanism by which DS44960156 inhibits MTHFD2 involves:

  1. Competitive Binding: The compound competes with natural substrates for binding to the active site of MTHFD2.
  2. Disruption of Enzymatic Activity: By occupying this site, DS44960156 effectively reduces the enzyme's ability to catalyze reactions necessary for folate metabolism, which is crucial for nucleotide synthesis in rapidly dividing cells such as cancer cells .

Data from molecular dynamics simulations indicate that DS44960156 maintains stable interactions within the active site throughout extended simulation periods, confirming its potential as a robust inhibitor.

Physical and Chemical Properties Analysis

Key physical and chemical properties of DS44960156 include:

Applications

DS44960156 holds significant promise in scientific research and potential therapeutic applications:

  • Cancer Treatment: Due to its selective inhibition of MTHFD2, it may serve as a lead compound for developing targeted cancer therapies.
  • Biochemical Research: The compound can be utilized in studies exploring folate metabolism and its implications in various diseases beyond cancer.
  • Drug Development: Further optimization efforts are underway to enhance potency and selectivity, paving the way for new drug candidates based on this scaffold .
Discovery and Development of DS44960156 as a Selective Methylenetetrahydrofolate Dehydrogenase 2 Inhibitor

High-Throughput Screening Campaigns for Methylenetetrahydrofolate Dehydrogenase 2 Inhibitor Identification

High-throughput screening served as the cornerstone for discovering the initial hit compound that led to DS44960156. Researchers employed a thermal shift assay to screen large compound libraries against Methylenetetrahydrofolate Dehydrogenase 2, a mitochondrial enzyme overexpressed in numerous cancers but absent in most healthy adult tissues. This approach identified a tetrahydropyrido[4,3-d]pyrimidin-4-one derivative (designated Compound 1) as a promising hit, exhibiting an half-maximal inhibitory concentration value of 8.3 µM against Methylenetetrahydrofolate Dehydrogenase 2 while showing no activity (>100 µM half-maximal inhibitory concentration) against the cytosolic isoform Methylenetetrahydrofolate Dehydrogenase 1 [1]. The thermal shift assay measured protein thermal stability changes upon ligand binding, enabling rapid identification of binders from diverse chemical libraries [2] [3]. This screening methodology proved particularly valuable for targeting Methylenetetrahydrofolate Dehydrogenase 2, given the limited availability of selective chemical probes at the time and the high conservation of the folate-binding site across isoforms [1].

Table 1: High-Throughput Screening Parameters for Initial Methylenetetrahydrofolate Dehydrogenase 2 Hit Identification

Screening ParameterSpecificationSignificance
Assay TypeThermal Shift AssayDetects ligand binding through protein stabilization
Primary ReadoutProtein Melting Temperature ShiftQuantitative measure of binding affinity
Initial Hit CompoundTetrahydropyrido[4,3-d]pyrimidin-4-one derivativeModerate Methylenetetrahydrofolate Dehydrogenase 2 inhibition (half-maximal inhibitory concentration 8.3 µM)
Key Selectivity Feature>100 µM half-maximal inhibitory concentration against Methylenetetrahydrofolate Dehydrogenase 1Unprecedented isoform selectivity
Throughput CapacityThousands of compounds screened dailyEnabled identification of novel chemotypes

Structure-Based Drug Design Optimization of Tricyclic Coumarin Scaffolds

Following the high-throughput screening hit identification, researchers employed structure-based drug design to optimize the initial scaffold. X-ray crystallography of Compound 1 bound to Methylenetetrahydrofolate Dehydrogenase 2 (Protein Data Bank code 6JID) revealed critical interactions: four hydrogen bonds (involving Glutamine 132/Lysine 88 with the pyrimidin-4-one carbonyl, Asparagine 87 with the linker amide carbonyl, and Glycine 310 with the sultam sulfonyl group) and a π-π stacking interaction between Tyrosine 84 and the pyrimidin-4-one ring [1] [4]. Significantly, the interaction between the linker amide carbonyl and Asparagine 87 was identified as crucial for selectivity, as this residue corresponds to Valine 55 in Methylenetetrahydrofolate Dehydrogenase 1, which cannot form an equivalent hydrogen bond [1].

These structural insights guided the strategic optimization of the scaffold. Researchers systematically modified the sultam moiety, discovering that carboxylic acid bioisosteres enhanced potency 3-fold compared to the original hit [1]. Ortho-substituted benzoic acid derivatives, particularly ortho-chloro variants, yielded submicromolar inhibitors. Core scaffold modifications focused on improving ligand efficiency and physicochemical properties, culminating in the development of tricyclic coumarin derivatives that optimally occupied the hydrophobic subpockets while maintaining critical hydrogen bonding interactions [4]. The cocrystal structure of the optimized lead DS44960156 (Protein Data Bank code 6JIB) confirmed preservation of the key hydrogen bond network with Glutamine 132, Lysine 88, Asparagine 87, and Glycine 310, while better filling the hydrophobic region through the coumarin extension [1].

Scaffold Hopping Strategies: Transition from Tetrahydropyrido[4,3-d]pyrimidin-4-one to Tricyclic Coumarin

Scaffold hopping represented a pivotal strategy in evolving the initial hit into DS44960156. The original tetrahydropyrido[4,3-d]pyrimidin-4-one scaffold (Compound 1) presented challenges for optimization due to potential metabolic liabilities associated with the unmasked weak acidic N-H group and limited opportunities for potency enhancement [1]. Structural analysis revealed that the benzene substituent of Compound 1 was not optimally packed within its binding pocket, suggesting this region could accommodate alternative ring systems [1] [8].

Researchers designed a scaffold-hopping approach that replaced the bicyclic pyrimidin-4-one core with a tricyclic coumarin system, significantly improving molecular recognition. The coumarin scaffold offered three key advantages: (1) elimination of the metabolically vulnerable N-H group, (2) enhanced π-π stacking capability with Tyrosine 84 through its extended planar system, and (3) optimal projection of substituents toward key subpockets [1] [4]. Synthetic routes to the tricyclic coumarin core initially employed Pechmann condensation, though yields were low (~10%). Subsequent development of a stepwise protocol via pinacol rearrangement significantly improved synthetic efficiency [1].

This strategic scaffold replacement dramatically improved potency and selectivity. The resulting tricyclic coumarin derivative DS44960156 exhibited an half-maximal inhibitory concentration of 1.6 µM against Methylenetetrahydrofolate Dehydrogenase 2 while maintaining selectivity over Methylenetetrahydrofolate Dehydrogenase 1 (>18-fold), representing a significant improvement over the original screening hit [1]. The cocrystal structure of DS44960156 bound to Methylenetetrahydrofolate Dehydrogenase 2 (Protein Data Bank code 6JIB) confirmed the predicted binding mode, with the coumarin oxygen forming an additional hydrogen bond not present in the original complex [4].

Ligand Efficiency and Molecular Weight Optimization in Lead Compound Development

Throughout the optimization process, researchers maintained stringent focus on ligand efficiency metrics and molecular weight parameters to ensure drug-like properties. DS44960156 was designed with a molecular weight of <400 Da and demonstrated improved ligand efficiency (0.32 kcal/mol per heavy atom) compared to the initial screening hit [1] [4]. These parameters aligned with optimal drug-likeness guidelines for permeability and bioavailability, crucial for targeting intracellular enzymes.

The structure-based optimization preserved the molecular weight below 400 Da while significantly enhancing potency. Key modifications included: (1) introduction of a carboxylic acid bioisostere at the terminal position to replace the sultam group, improving solubility and reducing molecular weight; (2) strategic fluorination to enhance membrane permeability and metabolic stability; and (3) optimization of hydrophobic substituents to maximize van der Waals contacts without excessive molecular weight increase [1]. These efforts balanced potency enhancement with maintenance of favorable physicochemical properties.

Properties

CAS Number

2361327-08-2

Product Name

DS44960156

IUPAC Name

4-(5-oxo-2,4-dihydro-1H-chromeno[3,4-c]pyridine-3-carbonyl)benzoic acid

Molecular Formula

C20H15NO5

Molecular Weight

349.342

InChI

InChI=1S/C20H15NO5/c22-18(12-5-7-13(8-6-12)19(23)24)21-10-9-14-15-3-1-2-4-17(15)26-20(25)16(14)11-21/h1-8H,9-11H2,(H,23,24)

InChI Key

OXUKTNZACAKVRG-UHFFFAOYSA-N

SMILES

C1CN(CC2=C1C3=CC=CC=C3OC2=O)C(=O)C4=CC=C(C=C4)C(=O)O

Solubility

not available

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